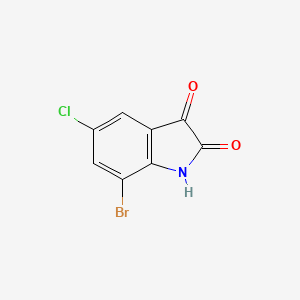

7-Bromo-5-chloroindoline-2,3-dione

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-bromo-5-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClNO2/c9-5-2-3(10)1-4-6(5)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVYPUHFVFBLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397700 | |

| Record name | 7-bromo-5-chloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312590-29-7 | |

| Record name | 7-bromo-5-chloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-5-chloro-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of Halogenated Indoline 2,3 Diones

Reactivity at the Carbonyl Groups (C-2 and C-3)

The electron-withdrawing effects of the halogens and the adjacent carbonyl groups create a highly electrophilic C-3 carbonyl carbon, making it a prime target for nucleophilic attack. The C-2 amide carbonyl, while less reactive than the C-3 ketone, also participates in specific reactions, including ring-opening under certain conditions.

Nucleophilic Additions at C-3 Carbonyl

The C-3 keto group is the most reactive site in the 7-bromo-5-chloroindoline-2,3-dione molecule, readily undergoing addition reactions with a variety of nucleophiles.

The condensation of the C-3 carbonyl group of isatin (B1672199) derivatives with primary amines is a fundamental method for producing Schiff bases (imines). nih.govorientjchem.org This reaction typically occurs by heating the substituted isatin and an appropriate amine in a solvent like ethanol (B145695) or methanol. The resulting Schiff bases are important intermediates for the synthesis of various biologically active compounds. nih.gov For instance, the reaction of this compound with various aromatic amines would yield the corresponding N-aryl-7-bromo-5-chloro-2-oxoindolin-3-imine derivatives. These condensation reactions are crucial for generating molecular diversity in drug discovery programs. orientjchem.org

Interactive Table 1: Examples of Schiff Base Formation with Isatin Derivatives

| Isatin Derivative | Amine | Product |

|---|---|---|

| Isatin | Aniline (B41778) | N-Phenyl-2-oxoindolin-3-imine |

| 5-Chloroisatin (B99725) | 4-Bromoaniline | N-(4-Bromophenyl)-5-chloro-2-oxoindolin-3-imine |

This compound can undergo Knoevenagel condensation with compounds containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate). orientjchem.orgbeilstein-journals.org This reaction is typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt and results in the formation of 2-(7-bromo-5-chloro-2-oxoindolin-3-ylidene) derivatives. These products are valuable Michael acceptors and are widely used in the synthesis of more complex heterocyclic systems, including spirooxindoles. orientjchem.orgnih.gov The electron-withdrawing nature of the bromo and chloro substituents on the isatin ring enhances the electrophilicity of the C-3 carbonyl, facilitating this condensation.

Spiro-Annulation Reactions at C-3

The C-3 position of this compound is a key center for constructing spirocyclic systems, which are prevalent in many natural products and pharmaceuticals. semanticscholar.orgbeilstein-journals.org Spiro-annulation reactions involve the formation of a new ring that shares a single atom (the spiro atom) with the existing indoline (B122111) ring, in this case, the C-3 atom.

A common strategy involves a [3+2] cycloaddition reaction where an azomethine ylide, generated in situ from the reaction of this compound and an amino acid, reacts with a dipolarophile. nih.govnih.gov This multicomponent reaction approach allows for the stereoselective synthesis of complex spirooxindole-pyrrolidine frameworks. nih.gov Another important method is the three-component reaction between an isatin derivative, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound (like dimedone or 1,3-cyclohexanedione) to yield spiro[chromene-4,3'-indoline] or similar fused heterocyclic systems. orientjchem.org The specific halogen substituents on the isatin ring can influence the reaction yields and potentially the biological activity of the resulting spiro compounds. orientjchem.orgnih.gov

Interactive Table 2: Examples of Spiro-Annulation Reactions

| Isatin Derivative | Reagents | Product Type | Catalyst/Conditions |

|---|---|---|---|

| 5-Bromoisatin (B120047) | Malononitrile, 1,3-Cyclohexanedione | Spiro[chromene-4,3'-indoline] | Nano Ag/kaolin, EtOH |

| Substituted Isatins | Amino acid, α,β-unsaturated ketone | Di-spirooxindole | Reflux in MeOH |

Nucleophilic Attack and Ring Opening at C-2 Amide

While the C-3 carbonyl is more electrophilic, the C-2 amide bond can be cleaved under specific conditions, leading to ring-opening of the indoline-2,3-dione core. This reaction typically occurs under basic conditions, such as treatment with sodium hydroxide, leading to the formation of the sodium salt of the corresponding isatic acid (2-aminophenylglyoxylic acid). google.com For this compound, this hydrolysis would yield the sodium salt of 2-amino-3-bromo-5-chlorophenylglyoxylic acid. This ring-opening strategy can be a key step in the synthesis of other heterocyclic systems, such as quinolines, through subsequent ring-expansion reactions. google.com

Functionalization at the Indole (B1671886) Nitrogen (N-1)

The indole nitrogen (N-1) of this compound is a nucleophilic site that can be readily functionalized through reactions like alkylation and acylation. The presence of a hydrogen atom on the nitrogen allows for deprotonation by a base, generating an anion that can react with various electrophiles.

N-alkylation is commonly achieved by treating the substituted isatin with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF. This allows for the introduction of a wide variety of alkyl or substituted alkyl groups at the N-1 position, which is a common strategy to modify the steric and electronic properties of the molecule. Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce an acyl group. These N-functionalized derivatives are often key intermediates in the synthesis of pharmacologically active compounds. bldpharm.com

N-Alkylation and N-Arylation

The nitrogen atom of the indoline-2,3-dione (isatin) core is acidic and can be readily deprotonated to form a nucleophilic anion. This anion can then undergo substitution reactions with various electrophiles, such as alkyl and aryl halides, to yield N-substituted derivatives. This N-functionalization is a crucial step in the synthesis of many biologically active molecules as it can modulate the compound's properties and provides a point for further chemical elaboration. nih.govnih.gov

The N-alkylation of isatins is a well-established transformation, typically achieved by generating the isatin anion with a suitable base, followed by reaction with an alkylating agent. nih.gov Common bases used for this purpose include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃). nih.govresearchgate.netresearchgate.net The choice of solvent is often a polar aprotic one, such as dimethylformamide (DMF), acetonitrile (B52724) (ACN), or N-methyl-2-pyrrolidinone (NMP). nih.govresearchgate.net

Microwave-assisted synthesis has emerged as a particularly efficient method for N-alkylation, significantly reducing reaction times and often improving yields compared to conventional heating. nih.gov For instance, the N-benzylation of 5-bromoisatin has been successfully carried out using benzyl (B1604629) bromide in the presence of anhydrous potassium carbonate. researchgate.netnih.gov Similarly, N-propargylation, introducing a terminal alkyne group, can be achieved by reacting the isatin with propargyl bromide, a method that has been applied to various substituted isatins. researchgate.net

While specific studies detailing the N-alkylation or N-arylation of this compound are not extensively documented in readily available literature, the general methods applied to other halogenated isatins, such as 5-chloroisatin and 5-bromoisatin, are directly applicable. researchgate.netbanglajol.info The reaction involves the deprotonation of the N-H bond followed by a nucleophilic substitution (Sₙ2) reaction with the alkyl or aryl halide.

Table 1: Conditions for N-Alkylation of Halogenated Isatins

| Isatin Derivative | Alkylating Agent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Isatin | Alkyl Halides | K₂CO₃ or Cs₂CO₃ | DMF or NMP | Microwave Irradiation | nih.gov |

| 5-Chloroisatin | Alkyl Halides | KF/alumina | Acetonitrile | Reflux | researchgate.net |

| 5-Bromoisatin | Benzyl Bromide | Anhydrous K₂CO₃ | Acetonitrile | Room Temperature, 12h | nih.gov |

| Substituted Isatins | Propargyl Bromide | Anhydrous K₂CO₃ | DMF | Microwave Irradiation | researchgate.net |

N-Acylation

In addition to alkylation, the isatin nitrogen can undergo acylation to form N-acyl derivatives. This reaction typically involves treating the isatin with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, often under reflux conditions. For example, N-acetylisatins can be synthesized by heating the corresponding isatin with acetic anhydride. banglajol.info This modification introduces an amide functionality, which can influence the electronic properties and biological activity of the molecule. The N-acylation of various substituted isatins has been reported as a straightforward procedure to obtain the respective N-acyl derivatives in good yields. banglajol.info

Regioselective and Enantioselective N-Functionalization Strategies

Developing stereoselective methods for functionalization is a key goal in modern organic synthesis. For isatins, enantioselective N-alkylation has been achieved using organocatalysis. One reported strategy involves the reaction of isatins with α,β-unsaturated aldehydes (enals) in the presence of a chiral prolinol catalyst. This process proceeds through an iminium ion activation mechanism, leading to the formation of chiral N-alkylated isatins with high enantioselectivity. These chiral products can then be converted into other valuable N-alkylated indole derivatives, providing access to optically enriched compounds.

Transformations Involving Halogen Substituents

The two halogen atoms on the aromatic ring of this compound are key handles for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SₙAr). The differing reactivity of the C-Br and C-Cl bonds allows for potential regioselective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, and the Sonogashira coupling, which couples a terminal alkyne with an organic halide, are particularly prevalent. nih.govorganic-chemistry.org

In the context of dihalogenated substrates like this compound, these reactions offer a pathway to selectively introduce aryl, heteroaryl, or alkynyl groups. The general reactivity trend for organic halides in these couplings is I > Br > Cl > OTf. researchgate.netnih.gov This established hierarchy suggests that the C-Br bond at the 7-position of the isatin ring will be significantly more reactive than the C-Cl bond at the 5-position under standard palladium-catalyzed conditions. This difference in reactivity allows for regioselective mono-functionalization at the C-7 position, leaving the C-5 chloro substituent intact for subsequent transformations. nih.govthieme-connect.de

Suzuki-Miyaura Coupling : This reaction would involve treating this compound with an aryl- or vinylboronic acid (or ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄, K₂CO₃). The expected outcome is the selective substitution of the bromine atom to yield a 7-aryl-5-chloroindoline-2,3-dione. thieme-connect.decapes.gov.br

Sonogashira Coupling : Similarly, reacting the compound with a terminal alkyne under Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and an amine base) would be expected to selectively form a C-C bond at the C-7 position. organic-chemistry.orgnih.govnih.gov Catalyst and ligand choice can sometimes be used to control regioselectivity in di- or polyhalogenated systems. rsc.org

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Expected Regioselectivity on this compound |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | K₃PO₄ or K₂CO₃ | Selective coupling at C-7 (Br) |

| Sonogashira | R-C≡CH | Pd(PPh₃)₄ / CuI | Et₃N or Diisopropylamine | Selective coupling at C-7 (Br) |

Nucleophilic Aromatic Substitution (SₙAr) Reactions

Nucleophilic aromatic substitution (SₙAr) is another important reaction pathway for aryl halides. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govmasterorganicchemistry.comkhanacademy.org In this compound, the two carbonyl groups of the isatin core act as powerful electron-withdrawing groups, activating the aromatic ring towards nucleophilic attack.

The SₙAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group. nih.gov The reactivity of halogens as leaving groups in SₙAr reactions generally follows the order of electronegativity: F > Cl > Br > I. youtube.com This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by a more polarized C-X bond.

Given this reactivity trend, it is expected that the chlorine atom at the C-5 position would be more susceptible to substitution by strong nucleophiles (e.g., alkoxides, amides, thiolates) than the bromine atom at the C-7 position. However, the outcome can also be influenced by the specific nucleophile and reaction conditions. semanticscholar.org

Influence of Halogen Identity and Position on Reactivity

The identity and position of the halogen substituents on the indoline-2,3-dione ring have a profound and opposing influence on the compound's reactivity in palladium-catalyzed cross-coupling versus nucleophilic aromatic substitution reactions.

In Palladium-Catalyzed Cross-Coupling : The selectivity is primarily governed by the bond dissociation energy of the carbon-halogen bond (C-I < C-Br < C-Cl). The oxidative addition of the palladium(0) catalyst to the C-X bond is the rate-determining step, and it occurs more readily with weaker C-X bonds. researchgate.netnih.gov Therefore, for this compound, the C-Br bond at position 7 is predicted to be the exclusive site of reaction under typical Suzuki or Sonogashira conditions, allowing for highly regioselective functionalization. nih.gov

In Nucleophilic Aromatic Substitution (SₙAr) : The selectivity is dictated by the ability of the halogen to stabilize the partial negative charge on the carbon being attacked and its ability to act as a leaving group. The high electronegativity of chlorine compared to bromine makes the C-Cl bond more polarized and the attached carbon atom more electrophilic. This facilitates the initial, often rate-determining, nucleophilic attack. youtube.com Consequently, the C-Cl bond at position 5 is the predicted site of substitution in an SₙAr reaction.

This divergent reactivity provides a powerful synthetic strategy. One can selectively functionalize the C-7 position using a palladium-catalyzed reaction, and then target the C-5 position with a nucleophilic substitution, or vice versa, enabling the controlled and stepwise synthesis of highly substituted isatin derivatives.

Ring Transformations of the Indoline-2,3-dione Core

The inherent strain and electrophilicity of the dicarbonyl system in this compound make it amenable to various ring transformation reactions. These reactions are pivotal in expanding the chemical space accessible from this halogenated precursor, leading to the formation of larger, often more complex, heterocyclic systems.

A prominent ring expansion strategy for indoline-2,3-diones involves their condensation with binucleophilic reagents. The reaction of this compound with aromatic diamines, such as o-phenylenediamine, is a classic example, leading to the formation of quinoxaline-fused indole systems.

While specific yields for the reaction with this compound are not extensively documented in publicly available literature, analogous reactions with other halogenated isatins proceed in good to excellent yields. For instance, the condensation of 5-bromoisatin with various substituted o-phenylenediamines is a well-established method for the synthesis of 9-bromo-6H-indolo[2,3-b]quinoxaline derivatives. These reactions are typically carried out in a protic solvent like ethanol or acetic acid, often with acid catalysis to facilitate the dehydration step. nih.gov

Table 1: Analogous Ring Expansion Reactions of Halogenated Isatins with o-Phenylenediamine

| Isatin Derivative | Reagent | Product | Typical Conditions | Reference |

| 5-Bromoisatin | o-Phenylenediamine | 9-Bromo-6H-indolo[2,3-b]quinoxaline | Acetic acid, reflux | |

| 5-Chloroisatin | o-Phenylenediamine | 9-Chloro-6H-indolo[2,3-b]quinoxaline | Ethanol, reflux | nih.gov |

| 5,7-Dibromoisatin | o-Phenylenediamine | 8,10-Dibromo-6H-indolo[2,3-b]quinoxaline | Acetic acid, reflux | nih.gov |

The two carbonyl groups of the indoline-2,3-dione core exhibit different reactivities, allowing for chemoselective transformations. The C3-ketone is generally more electrophilic and susceptible to nucleophilic attack and reduction compared to the C2-amide carbonyl.

Chemoselective Reductions: The selective reduction of the C3-carbonyl group of this compound can lead to the formation of 7-bromo-5-chloro-3-hydroxyindolin-2-one. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The chemoselectivity arises from the higher reactivity of the ketonic carbonyl at the C3 position. The resulting 3-hydroxyoxindole is a valuable intermediate for further synthetic manipulations. The electron-withdrawing nature of the bromo and chloro substituents is expected to activate the C3-carbonyl, potentially allowing for the reduction to proceed under mild conditions.

Table 2: Chemoselective Reduction of the C3-Carbonyl in Isatin Derivatives

| Isatin Derivative | Reducing Agent | Product | Typical Conditions |

| Isatin | NaBH₄ | 3-Hydroxyindolin-2-one | Methanol, 0 °C to rt |

| 5-Bromoisatin | NaBH₄ | 5-Bromo-3-hydroxyindolin-2-one | Ethanol, rt |

| This compound | NaBH₄ | 7-Bromo-5-chloro-3-hydroxyindolin-2-one | Methanol or Ethanol, rt |

(Note: The conditions for this compound are inferred from the general reactivity of isatins.)

Oxidations: The oxidation of the indoline-2,3-dione ring system can be more complex. Strong oxidizing agents can lead to the cleavage of the heterocyclic ring. However, under controlled conditions, oxidation can provide access to other valuable intermediates. For instance, treatment of isatins with hydrogen peroxide (H₂O₂) in a basic medium can lead to the formation of the corresponding isatoic anhydride derivative through a Baeyer-Villiger-type oxidation. In the case of this compound, this would yield 6-bromo-8-chloroisatoic anhydride. This reaction involves the nucleophilic attack of the hydroperoxide anion on the C2-carbonyl, followed by rearrangement and loss of water. The electron-withdrawing halogens may influence the rate and outcome of this oxidation.

Alternatively, oxidative cleavage of the C2-C3 bond can be achieved using stronger oxidants like potassium permanganate (B83412) or chromic acid, which would ultimately lead to the formation of substituted anthranilic acids. For this compound, this would produce 2-amino-4-chloro-6-bromobenzoic acid.

Structural Elucidation and Spectroscopic Characterization of 7 Bromo 5 Chloroindoline 2,3 Dione and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups present within a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups in 7-Bromo-5-chloroindoline-2,3-dione. The isatin (B1672199) core possesses several characteristic vibrational modes that are influenced by the presence of the bromine and chlorine substituents.

The most prominent features in the FTIR spectrum of an isatin derivative are the absorptions corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups at the C2 and C3 positions, the spectrum is expected to show strong absorption bands typically in the range of 1700-1750 cm⁻¹. The lactam C=O at the C2 position generally absorbs at a higher frequency compared to the ketone C=O at the C3 position.

The N-H stretching vibration of the indole (B1671886) nitrogen typically appears as a sharp to broad band in the region of 3100-3350 cm⁻¹. The position and shape of this peak can be influenced by hydrogen bonding in the solid state.

Aromatic C-H stretching vibrations are expected to be observed as a group of weaker bands above 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands of variable intensity in the 1450-1620 cm⁻¹ region. The substitution pattern on the aromatic ring, with two halogen atoms, will influence the exact positions and intensities of these bands.

The presence of the carbon-halogen bonds will also be evident in the fingerprint region of the spectrum. The C-Cl stretching vibration is anticipated to fall in the range of 700-800 cm⁻¹, while the C-Br stretching vibration is expected at a lower frequency, typically between 500-600 cm⁻¹.

An illustrative data table of expected FTIR absorption bands for this compound is provided below, based on the analysis of related halogenated isatins.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3350 | Medium |

| Aromatic C-H Stretch | > 3000 | Weak |

| C=O Stretch (Lactam) | ~1745 | Strong |

| C=O Stretch (Ketone) | ~1730 | Strong |

| Aromatic C=C Stretch | 1450 - 1620 | Medium-Weak |

| C-N Stretch | 1300 - 1350 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

| C-Br Stretch | 500 - 600 | Strong |

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to FTIR, providing information on the vibrational modes of a molecule. While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, the aromatic C=C stretching vibrations are expected to produce strong and sharp signals in the Raman spectrum. The symmetric stretching of the dione (B5365651) carbonyl groups may also be more prominent in the Raman spectrum compared to the FTIR.

The C-Cl and C-Br stretching vibrations will also be observable in the Raman spectrum, providing confirmatory evidence for the presence of these halogens. The low-frequency region of the Raman spectrum is particularly useful for identifying these heavy atom vibrations. Due to the scarcity of specific Raman data for this compound, a detailed analysis is not currently possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high degree of substitution on the aromatic ring. The spectrum would be characterized by a few key signals.

The proton attached to the nitrogen atom (N-H) of the indole ring is expected to appear as a broad singlet in the downfield region, typically between δ 10.0 and 12.0 ppm. The exact chemical shift can be dependent on the solvent and concentration.

The aromatic region of the spectrum will show signals for the two remaining protons on the benzene (B151609) ring. The proton at the C4 position and the proton at the C6 position will appear as distinct signals. Due to the electron-withdrawing effects of the adjacent carbonyl group and the halogens, these protons are expected to be deshielded and resonate in the aromatic region, likely between δ 7.0 and 8.0 ppm. The coupling between these two protons, if observable, would appear as doublets with a small meta coupling constant (J-value).

An illustrative table of expected ¹H NMR chemical shifts for this compound is presented below.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 10.0 - 12.0 | br s |

| H-4 | 7.0 - 8.0 | d |

| H-6 | 7.0 - 8.0 | d |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, eight distinct signals are expected.

The two carbonyl carbons (C2 and C3) will be the most downfield signals, typically appearing in the range of δ 160-185 ppm. The lactam carbonyl (C2) usually resonates at a slightly higher field than the ketone carbonyl (C3).

The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbons directly attached to the electronegative halogens (C5 and C7) will have their chemical shifts significantly influenced. The carbon attached to chlorine (C5) and the carbon attached to bromine (C7) will show characteristic shifts. The remaining aromatic carbons (C3a, C4, C6, and C7a) will also have distinct chemical shifts based on their electronic environment.

A table of expected ¹³C NMR chemical shifts for this compound is provided below, based on general knowledge of substituted isatins.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2 | 160 - 170 |

| C3 | 180 - 185 |

| C3a | 115 - 125 |

| C4 | 120 - 130 |

| C5 | 125 - 135 |

| C6 | 110 - 120 |

| C7 | 110 - 120 |

| C7a | 145 - 155 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the aromatic protons at C4 and C6, confirming their meta-relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the H4 proton and the C4 carbon, and the H6 proton and the C6 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key expected HMBC correlations for this compound would include:

The N-H proton showing correlations to the C2 and C7a carbons.

The H4 proton showing correlations to the C3, C5, and C6 carbons.

The H6 proton showing correlations to the C4, C5, and C7a carbons.

These 2D NMR experiments, in conjunction with the 1D NMR and vibrational spectroscopy data, would provide a complete and unambiguous structural confirmation of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. For this compound, the presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) results in a characteristic isotopic pattern in the mass spectrum, aiding in its identification.

High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of this compound. The predicted monoisotopic mass of this compound (C₈H₃BrClNO₂) is 258.90356 Da. researchgate.net HRMS can confirm this with high accuracy.

The fragmentation of halogenated compounds in mass spectrometry often involves the loss of the halogen atoms. miamioh.edu For this compound, characteristic fragmentation would likely involve the initial loss of a bromine radical (•Br) or a chlorine radical (•Cl), followed by the successive loss of carbon monoxide (CO) moieties from the dione group. The study of fragmentation patterns of other isatin-based compounds has shown that cleavage of the isatin ring is a common pathway. researchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass to charge ratio) |

| [M+H]⁺ | 259.91084 |

| [M+Na]⁺ | 281.89278 |

| [M-H]⁻ | 257.89628 |

| [M+NH₄]⁺ | 276.93738 |

| [M+K]⁺ | 297.86672 |

| [M]+ | 258.90301 |

| Data sourced from PubChem and is predicted. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-visible spectrum of isatin and its derivatives typically displays absorption maxima in the range of 260 nm to 350 nm, which are attributed to π → π* transitions within the aromatic ring and the conjugated dione system. nih.gov

For this compound, the presence of the auxochromic bromine and chlorine atoms is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isatin. This is due to the extension of the conjugated system by the lone pairs of electrons on the halogen atoms. The electronic spectrum is a valuable tool for confirming the presence of the conjugated isatin core. Studies on other substituted isatins have shown that the position and nature of the substituents significantly influence the λmax values. acs.orgresearchgate.net For instance, 1,5-dimethylisatin shows a UV absorption maximum (λmax) at 253 nm. researchgate.netacs.org

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly available, a detailed analysis of closely related structures, such as 7-Bromo-1H-indole-2,3-dione researchgate.net and 5,7-Dichloro-1H-indole-2,3-dione researchgate.net, provides a strong basis for predicting its solid-state characteristics.

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions.

Hydrogen Bonding: Similar to other isatin derivatives, molecules of this compound are likely to form dimers in the solid state through N—H⋯O hydrogen bonds. researchgate.netresearchgate.net In these dimers, the hydrogen atom of the amine group (N-H) of one molecule interacts with the carbonyl oxygen atom of a neighboring molecule.

π-π Stacking: The planar aromatic and heterocyclic rings of the isatin core are expected to facilitate π-π stacking interactions. In the crystal structure of 7-Bromo-1H-indole-2,3-dione, parallel slipped π–π interactions are observed with an intercentroid distance of 3.8320 (7) Å and an interplanar distance of 3.341 (2) Å. researchgate.net A similar arrangement is anticipated for this compound.

Halogen Bonds: The presence of both bromine and chlorine atoms introduces the possibility of halogen bonding (C-X∙∙∙O, where X is Br or Cl). In the crystal structure of 7-Bromo-1H-indole-2,3-dione, intermolecular Br⋯O close contacts of 3.085 (2) Å are observed, which link the hydrogen-bonded dimers into infinite chains. researchgate.net It is highly probable that similar halogen bonds involving both bromine and chlorine contribute to the crystal lattice of this compound.

The indoline-2,3-dione core is a relatively rigid and planar system. X-ray diffraction studies of 7-Bromo-1H-indole-2,3-dione reveal that the molecule is nearly planar, with a mean deviation from planarity of 0.034 Å for the non-hydrogen atoms. researchgate.net Similarly, 5,7-Dichloro-1H-indole-2,3-dione also has a nearly planar single molecule in its asymmetric unit, with a mean deviation from planarity of 0.035 Å. researchgate.net Therefore, it is expected that this compound will also adopt a highly planar conformation, which is crucial for efficient crystal packing and π-π stacking.

The bond lengths and angles within the this compound molecule are expected to be consistent with those observed in other halogenated isatins. The C-C bond lengths in the benzene ring will exhibit aromatic character, while the C=O bond lengths of the dione group will be typical for ketones. The C-Br and C-Cl bond lengths will be influenced by the electronic environment of the aromatic ring.

Table 2: Selected Experimental Bond Lengths and Angles for Analogous Compounds

| Bond/Angle | 7-Bromo-1H-indole-2,3-dione researchgate.net | 5,7-Dichloro-1H-indole-2,3-dione researchgate.net |

| C-Br/C-Cl (Å) | C7-Br1: 1.888(3) | C5-Cl1: 1.739(2), C7-Cl2: 1.735(2) |

| C=O (Å) | C1=O1: 1.215(3), C2=O2: 1.219(3) | C1=O1: 1.217(3), C2=O2: 1.220(3) |

| C-N (Å) | C1-N1: 1.393(4), C8-N1: 1.390(4) | C1-N1: 1.390(3), C8-N1: 1.401(3) |

| N-H (Å) | N1-H1: 0.86(4) | N1-H1: 0.84(3) |

| C-N-C (°) | C8-N1-C1: 110.1(2) | C1-N1-C8: 109.8(2) |

| O=C-C=O (°) | O1-C1-C2-O2 (torsion): -179.8(3) | O1-C1-C2-O2 (torsion): -179.9(2) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within a purified sample. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula. A close correlation between the found and calculated values serves as crucial evidence for the compound's purity and confirms its empirical and molecular formula.

For this compound, with a molecular formula of C₈H₃BrClNO₂, the theoretical elemental composition can be calculated as follows:

Interactive Table 1: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 36.91 |

| Hydrogen | H | 1.01 | 3 | 3.03 | 1.16 |

| Bromine | Br | 79.90 | 1 | 79.90 | 30.69 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.62 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.38 |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.29 |

| Total | 260.47 | 100.00 |

In a typical experimental workflow, a synthesized and purified sample of this compound would be subjected to combustion analysis. The resulting data would be presented in a format similar to the illustrative example below. It is standard for the found values to deviate slightly from the calculated values, typically within a range of ±0.4%, which accounts for minor experimental variations.

In contemporary research, high-resolution mass spectrometry (HRMS) is often used alongside or in place of traditional elemental analysis to confirm the elemental composition with high accuracy. For instance, in the characterization of a related isomer, 5-bromo-7-chloro isatin, high-resolution mass spectrometry data was reported. nih.gov This technique measures the mass-to-charge ratio to a very high degree of precision, allowing for the determination of the molecular formula.

Interactive Table 2: High-Resolution Mass Spectrometry (HRMS) Data for an Isomer, 5-Bromo-7-chloro isatin nih.gov

| Ion | Calculated Mass-to-Charge Ratio (m/z) | Found Mass-to-Charge Ratio (m/z) |

| [C₈H₃BrClNO₂ + H]⁺ | 244.0173 | 244.0158 |

The close agreement between the calculated and found mass-to-charge ratios in the HRMS data for this related compound provides strong evidence for its elemental composition and, by extension, illustrates the powerful analytical methods used to verify the structure of such halogenated indoline-2,3-diones. nih.gov

Applications of 7 Bromo 5 Chloroindoline 2,3 Dione in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthons and Building Blocks in Organic Synthesis

7-Bromo-5-chloroindoline-2,3-dione is a highly functionalized building block for organic synthesis. The presence of two distinct halogen atoms (bromine and chlorine) at the C7 and C5 positions, respectively, alongside the reactive isatin (B1672199) core, provides multiple sites for chemical modification. This allows for the regioselective introduction of various functional groups through reactions like nucleophilic substitution and cross-coupling, making it a valuable precursor for diverse and complex molecules. The indole-2,3-dione (isatin) framework itself is a significant structure found in many natural products and pharmaceuticals. The dual halogenation on this framework enhances its utility as a synthetic intermediate for further derivatization in medicinal chemistry and materials science.

The isatin core of this compound is a well-established precursor for a variety of heterocyclic systems. Although direct examples starting from this specific doubly halogenated compound are specialized, the reactivity of the isatin moiety is well-documented for creating fused ring systems.

Quinoline (B57606) Systems : Isatins are known to be key starting materials in the Pfitzinger reaction and Friedländer annulation for the synthesis of quinoline-carboxylic acids and substituted quinolines. While specific examples for this compound are not broadly detailed, related isatins, such as those with chloro and fluoro substituents, are employed in multicomponent reactions to generate complex structures like dispiro[indoline-3,2'-quinoline-3',3''-indoline]. beilstein-journals.org This demonstrates the potential of the isatin core to serve as a foundation for quinoline ring construction. The synthesis of various 7-chloroquinoline (B30040) derivatives is of significant interest due to their presence in biologically active molecules. mdpi.commdpi.comsemanticscholar.org

Oxindole Systems : Oxindoles are readily accessible from indoline-2,3-diones. The reduction of the C3-carbonyl group is a common transformation. Furthermore, the isatin scaffold can undergo various ring-opening and rearrangement reactions to yield 3-substituted oxindoles. Palladium-catalyzed reactions are often employed to convert related chloro-substituted amides into oxindoles, showcasing a pathway that could be applicable to derivatives of this compound. organic-chemistry.org

There is currently limited specific literature on the direct use of this compound for the synthesis of beta-lactam systems.

The reactivity of the isatin core is particularly well-suited for the construction of intricate, polycyclic, and spirocyclic frameworks. The carbonyl group at the C3 position is highly electrophilic and readily participates in condensation reactions with various nucleophiles. This reactivity has been exploited in multicomponent reactions to build novel dispirooxindole motifs. For instance, isatins with chloro substituents have been successfully used in base-promoted, three-component reactions with ammonium (B1175870) acetate (B1210297) and dimedone adducts to create complex dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives with high diastereoselectivity. beilstein-journals.org This methodology highlights the capacity of halogenated isatins like this compound to act as central components in the assembly of elaborate polycyclic systems. beilstein-journals.org

Contribution to Novel Synthetic Methodologies and Reaction Development

The unique electronic and steric properties of this compound make it a valuable substrate for developing and refining synthetic methods.

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and improving atom economy. The isatin scaffold is a privileged substrate in MCRs. Research has demonstrated that isatins, including a 5-chloro substituted variant, can react with ammonium acetate and in situ-generated 1,4-dicarbonyl compounds in a piperidine-promoted three-component reaction. beilstein-journals.org This process efficiently yields structurally diverse and densely functionalized dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives. beilstein-journals.org The success of 5-chloro-isatin in such reactions strongly supports the potential of this compound to serve as a key component in similar MCRs for the rapid generation of molecular complexity. beilstein-journals.org

| Reactant 1 (Isatin) | Reactant 2 | Reactant 3 | Catalyst/Promoter | Product Type |

|---|---|---|---|---|

| 5-Chloro-isatin | Dimedone adduct of 3-ethoxycarbonylmethyleneoxindole | Ammonium acetate | Piperidine (B6355638) | Dispiro[indoline-3,2'-quinoline-3',3''-indoline] |

Currently, there is no significant body of research indicating that this compound itself is used as a catalyst in organic transformations. Its primary role is established as a reactive building block or synthon.

Development of Functional Materials and Dyes

The indole (B1671886) and indoline-2,3-dione skeletons are known chromophores, and their derivatives are often colored compounds. The introduction of heavy atoms like bromine and chlorine can modulate the electronic properties and absorption spectra of these molecules. Isatin derivatives are utilized in the development of dyes and pigments. The extended π-system and the presence of electron-withdrawing groups in this compound suggest its potential application as or in the synthesis of functional dyes. The halogen atoms also provide sites for further modification, allowing for the fine-tuning of photophysical properties or for covalent attachment to polymer backbones, which is a key strategy in the development of advanced functional materials.

Applications in Dyes and Pigments

The isatin core, particularly when substituted with halogens like bromine and chlorine, serves as a foundational scaffold for creating novel dyes and pigments. The presence of these electron-withdrawing groups can significantly influence the electronic properties and, consequently, the color of the resulting molecules. The reactivity of the ketone groups at the C2 and C3 positions allows for condensation reactions with various aromatic and heterocyclic amines and active methylene (B1212753) compounds, leading to the formation of a diverse array of chromophoric systems.

While direct research on this compound for dye applications is specific, the broader class of halogenated isatins is recognized for its utility in developing industrial chemicals, including dyes and pigments. The color of these compounds is a direct result of the extended conjugation and the presence of auxochromes and chromophores within the molecular structure. The specific halogen substitutions on the indoline (B122111) ring can modulate the absorption and emission properties of the final dye molecule, allowing for the fine-tuning of its color.

Role in Fluorescent Sensor Development

The development of fluorescent sensors for the detection of various analytes is a burgeoning area of research. Isatin derivatives are attractive candidates for this purpose due to their inherent fluorescence and the ease with which their structure can be modified to incorporate specific recognition moieties. The electron-deficient nature of the this compound ring system can be exploited to design "turn-on" or "turn-off" fluorescent probes.

The general strategy involves coupling the isatin core with a receptor unit that can selectively bind to a target analyte, such as a metal ion or an anion. This binding event alters the internal charge transfer (ICT) characteristics of the molecule, leading to a detectable change in its fluorescence intensity or wavelength. Although specific studies on this compound as a fluorescent sensor are not extensively documented, the principles of sensor design using related isatin compounds are well-established.

Potential in Corrosion Inhibitor Design

The corrosion of metals is a significant industrial problem, and the development of effective corrosion inhibitors is of paramount importance. Organic compounds containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings, are known to be effective corrosion inhibitors. These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.

Derivatives of isatin, including those with halogen substitutions, have shown promise as corrosion inhibitors for mild steel in acidic media. For instance, a derivative of 5-chloroisatin (B99725), specifically 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione, has been demonstrated to be an effective inhibitor for the corrosion of mild steel in a 1M H3PO4 solution, achieving an inhibition efficiency of up to 91% at a concentration of 10⁻³M. researchgate.net The inhibition mechanism is attributed to the adsorption of the inhibitor molecules on the steel surface, which follows the Langmuir adsorption isotherm. researchgate.net This adsorption is primarily due to the presence of nitrogen and oxygen atoms and the aromatic ring in the inhibitor's structure.

The presence of bromine and chlorine atoms in this compound could further enhance its potential as a corrosion inhibitor. These electronegative atoms can increase the electron density on the inhibitor molecule, facilitating stronger adsorption onto the positively charged metal surface in an acidic medium. The molecule can act as a mixed-type inhibitor, affecting both the anodic and cathodic corrosion reactions. researchgate.net

Design and Synthesis of Compounds with Specific Structural Features

The dicarbonyl functionality and the reactive N-H group of this compound make it a versatile building block for the synthesis of a wide range of heterocyclic compounds, particularly those with spirocyclic and fused ring systems.

Spirooxindole Derivatives

Spirooxindoles are a prominent class of naturally occurring and synthetic compounds that exhibit a wide range of biological activities. The synthesis of spirooxindoles often involves the reaction of an isatin derivative with a suitable reaction partner that can undergo a cyclization reaction at the C3 position of the isatin core.

One of the most common methods for synthesizing spirooxindoles is the 1,3-dipolar cycloaddition reaction. This reaction typically involves the in-situ generation of an azomethine ylide from the condensation of an isatin and an α-amino acid, which then reacts with a dipolarophile to yield the spirooxindole product. The substituents on the isatin ring, such as the bromo and chloro groups in this compound, can influence the reactivity of the starting material and the properties of the final spirooxindole.

The synthesis of various spirooxindole derivatives has been reported through multi-component reactions involving isatins, active methylene compounds, and other reagents. bohrium.commdpi.com These reactions often proceed with high efficiency and stereoselectivity, providing access to complex molecular architectures from simple starting materials.

Table 1: Examples of Spirooxindole Synthesis from Isatin Derivatives

| Reaction Type | Reactants | Product Class | Reference |

| 1,3-Dipolar Cycloaddition | Isatin, α-Amino Acid, Dipolarophile | Spiro-pyrrolidinyl-oxindoles | nih.gov |

| Multi-component Reaction | Isatin, Malononitrile, β-Ketoester | Spiro[indoline-3,4'-pyrans] | mdpi.com |

| Condensation Reaction | Isatin, 2'-Hydroxyacetophenone | Spiro[chroman-2,3'-indoline] | mdpi.com |

Schiff Bases and Mannich Bases as Synthetic Intermediates

The reactive carbonyl group at the C3 position of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases are valuable synthetic intermediates that can be further elaborated to generate a variety of heterocyclic systems.

The general synthesis of Schiff bases from isatin derivatives involves the reaction of the isatin with a primary amine in a suitable solvent, often with acid or base catalysis. researchgate.net The resulting Schiff base can then participate in various cycloaddition, reduction, or nucleophilic addition reactions to create more complex molecules. For example, Schiff bases derived from isatins can be used in the synthesis of β-lactams. researchgate.net

Mannich bases are another important class of compounds that can be synthesized from isatins. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (like the N-H of isatin), formaldehyde (B43269), and a primary or secondary amine. The resulting Mannich base contains an aminomethyl group, which can serve as a handle for further functionalization.

The synthesis of Mannich bases from various substrates, including phenols and flavonoids, is a well-established synthetic methodology. nrfhh.comnih.gov While specific examples using this compound are not prevalent in the searched literature, the general principles of the Mannich reaction are applicable. The reaction of this compound with formaldehyde and a suitable amine would be expected to yield the corresponding N-Mannich base. These Mannich bases themselves can be valuable intermediates or possess interesting biological properties.

Table 2: Synthesis of Schiff and Mannich Bases

| Reaction Type | Starting Material | Reagents | Product |

| Schiff Base Formation | Isatin Derivative | Primary Amine | Isatin Schiff Base |

| Mannich Reaction | Compound with Active H | Formaldehyde, Amine | Mannich Base |

Future Research Directions and Perspectives in Halogenated Indoline 2,3 Dione Chemistry

Development of Novel and Highly Efficient Synthetic Routes for Specific Halogenated Indoline-2,3-diones

The synthesis of specifically substituted indoline-2,3-diones, such as 7-Bromo-5-chloroindoline-2,3-dione, often relies on multi-step procedures starting from appropriately substituted anilines or indoles. A primary route involves the halogenation of a pre-formed indole-2,3-dione (isatin) core. However, controlling the regioselectivity of halogenation, especially when introducing two different halogens, can be challenging and may lead to isomeric mixtures and lower yields.

Future research should prioritize the development of more direct and efficient synthetic strategies. This could involve:

Regioselective Halogenation: Investigating advanced halogenating agents and catalytic systems that can selectively introduce bromine and chlorine at the C7 and C5 positions, respectively, of an indole (B1671886) or indoline (B122111) precursor. This might include the use of directing groups or tailored catalysts to achieve high precision.

Flow Chemistry: Implementing continuous flow manufacturing processes for the synthesis. This approach can offer better control over reaction parameters (temperature, pressure, reaction time), leading to improved yields, higher purity, and enhanced safety, particularly for potentially hazardous halogenation reactions. A recent report on a large-scale synthesis of a related bromo-chloro-azaindole derivative highlights the feasibility of developing robust and scalable processes. researchgate.net

In-depth Mechanistic Understanding of Complex Reaction Pathways and Selectivity

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing existing protocols and designing new reactions. The electronic environment of the indole ring is significantly influenced by the electron-withdrawing nature of the carbonyl groups and the two halogen atoms.

Future mechanistic studies should focus on:

Electrophilic Aromatic Substitution: Detailed kinetic and computational studies on the electrophilic substitution reactions of 5-chloro- or 7-bromo-isatin to understand the directing effects of the existing halogen and the deactivating isatin (B1672199) core. This will be critical for predicting and controlling the outcome of further functionalization.

Radical Reactions: Investigating the potential for radical-mediated functionalization at various positions of the this compound scaffold. Understanding the stability of potential radical intermediates could open new avenues for C-H functionalization.

Influence of Halogen Identity: Probing the differential reactivity of the C-Br versus the C-Cl bond in nucleophilic substitution and cross-coupling reactions. This knowledge is essential for the selective derivatization of the molecule.

Advanced Computational Modeling for Predictive Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, computational modeling can provide valuable insights that are difficult to obtain through experimental means alone.

Future research in this area should include:

DFT Calculations: Employing Density Functional Theory (DFT) to calculate the electron density distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential of the molecule. These calculations can help rationalize the observed reactivity and predict sites for electrophilic and nucleophilic attack.

Reaction Pathway Modeling: Simulating the transition states and energy profiles of potential synthetic and derivatization reactions. This can aid in understanding reaction mechanisms and predicting the feasibility and selectivity of new transformations.

Predictive Docking Studies: While avoiding specific biological contexts, molecular docking simulations can be used in a broader sense to understand the non-covalent interaction capabilities of this compound with various molecular architectures, which is fundamental for its application in supramolecular chemistry and materials science. researchgate.net

Exploration of New Derivatization and Functionalization Strategies for Enhanced Synthetic Scope

The bromine and chlorine substituents on the this compound ring are not merely passive components; they are versatile synthetic handles for a wide array of chemical transformations.

Future synthetic efforts should be directed towards:

Selective Cross-Coupling Reactions: Developing protocols for the selective activation of either the C-Br or the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. The differential reactivity of the C-Br bond (typically more reactive) over the C-Cl bond can be exploited for sequential functionalization, allowing the introduction of two different groups at the C7 and C5 positions.

Functionalization of the N-H bond: Exploring a wide range of substitutions at the N1 position. Alkylation, arylation, and acylation of the indole nitrogen can significantly modify the steric and electronic properties of the molecule, leading to a large library of derivatives. researchgate.net

Reactions at the C3-Carbonyl Group: Investigating condensation reactions at the C3-carbonyl group with various nucleophiles to generate spirocyclic and other complex heterocyclic systems. Three-component reactions involving isatins have proven effective in constructing diverse molecular architectures. beilstein-journals.org

Integration of Halogenated Indoline-2,3-diones into Emerging Fields of Organic Synthesis and Materials Science

The unique electronic properties conferred by the halogen atoms make this compound an attractive building block for novel functional materials. The electron-deficient nature of the aromatic ring, combined with the potential for hydrogen bonding and halogen bonding, suggests its utility in constructing ordered supramolecular assemblies.

Future research should explore the integration of this and related compounds into:

Organic Electronics: Investigating the potential of derivatives of this compound as components in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The introduction of halogens is a known strategy to modulate the electronic properties and solid-state packing of organic materials.

Functional Polymers: Incorporating the this compound moiety into polymer backbones or as pendant groups. The resulting polymers could exhibit interesting properties such as thermal stability, chemosensing capabilities, or specific optical characteristics.

Supramolecular Chemistry: Studying the self-assembly behavior of this compound and its derivatives. The presence of N-H and C=O groups for hydrogen bonding, and C-Br and C-Cl for potential halogen bonding, makes it a candidate for designing complex, well-defined supramolecular structures. Crystal structure analysis of related compounds like 7-Bromo-1H-indole-2,3-dione has revealed the importance of such intermolecular interactions in the solid state. researchgate.net

Q & A

Q. What crystallographic databases and software are critical for depositing and validating structural data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。